molecular formula C7H7NO3 B1610951 alpha-Hydroxypyridine-3-acetic acid CAS No. 49769-60-0

alpha-Hydroxypyridine-3-acetic acid

Cat. No. B1610951
CAS RN: 49769-60-0
M. Wt: 153.14 g/mol
InChI Key: CEJOQRNGUDYAKK-UHFFFAOYSA-N
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Description

Alpha-Hydroxypyridine-3-acetic acid is a chemical compound with the molecular formula C7H7NO31. It is often used in various chemical and biological applications12.



Synthesis Analysis

The synthesis of alpha-Hydroxypyridine-3-acetic acid is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves complex chemical reactions3. For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of alpha-Hydroxypyridine-3-acetic acid is determined by its molecular formula, C7H7NO31. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy4.



Chemical Reactions Analysis

The specific chemical reactions involving alpha-Hydroxypyridine-3-acetic acid are not detailed in the search results. However, organic acids like this often participate in various chemical reactions, including acid-base reactions56.



Physical And Chemical Properties Analysis

Alpha-Hydroxypyridine-3-acetic acid, like other organic acids, has certain physical and chemical properties related to its structure and composition19. For detailed properties, it’s recommended to refer to a reliable chemical database or safety data sheet.


Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : Alpha-hydroxypyridine-3-acetic acid is used in organic synthesis . It’s a key intermediate in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of alpha-hydroxypyridine-3-acetic acid involves reaction with lithium hydroxide monohydrate in tetrahydrofuran at 20°C for 16 hours .
    • Results : The yield of the reaction is reported to be 100% .
  • Scientific Field: Medicinal Chemistry

    • Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
    • Methods of Application : These compounds are synthesized and tested for their biological activities .
    • Results : These derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
  • Scientific Field: Chemical Synthesis

    • Application : Alpha-hydroxypyridine-3-acetic acid is used as a key intermediate in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of alpha-hydroxypyridine-3-acetic acid involves reaction with lithium hydroxide monohydrate in tetrahydrofuran at 20°C for 16 hours .
    • Results : The yield of the reaction is reported to be 100% .
  • Scientific Field: Biochemistry

    • Application : Pyridine derivatives, such as Niacin and Pyridoxine (Vitamin B6), play crucial roles in biological systems . They are involved in various oxidation-reduction processes in our body .
    • Methods of Application : These compounds are naturally occurring and are derived from niacin .
    • Results : These compounds are known as prosthetic pyridine nucleotide as they are derived from niacin .

Safety And Hazards

The safety data sheet for alpha-Hydroxypyridine-3-acetic acid provides important information about its potential hazards, safe handling procedures, and emergency measures101112.


Future Directions

The future directions of research and applications involving alpha-Hydroxypyridine-3-acetic acid are not explicitly mentioned in the search results. However, there is ongoing research into the properties and applications of similar organic compounds131415.


Please note that this information is based on available search results and may not be comprehensive or up-to-date. For detailed and specific information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

2-hydroxy-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOQRNGUDYAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964397
Record name Hydroxy(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxypyridine-3-acetic acid

CAS RN

49769-60-0
Record name α-Hydroxy-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49769-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxypyridine-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049769600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxypyridine-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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